BenchChemオンラインストアへようこそ!

3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

LRRK2 Kinase Inhibition Parkinson's Disease

3-Methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide (CAS 2034390-59-3) is a synthetic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core, linked via a pyrrolidin-3-yl spacer to a 3-methoxybenzamide moiety. This scaffold has been identified in medicinal chemistry literature as a kinase-inhibitory chemotype, with multiple research groups reporting potent inhibition of leucine-rich repeat kinase 2 (LRRK2) and c-Met tyrosine kinase.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 2034390-59-3
Cat. No. B2695144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
CAS2034390-59-3
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H18N6O2/c1-25-14-4-2-3-12(9-14)17(24)19-13-7-8-22(10-13)16-6-5-15-20-18-11-23(15)21-16/h2-6,9,11,13H,7-8,10H2,1H3,(H,19,24)
InChIKeyTXHUWKDINFQYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide (CAS 2034390-59-3): Compound Identity and Core Scaffold


3-Methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide (CAS 2034390-59-3) is a synthetic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core, linked via a pyrrolidin-3-yl spacer to a 3-methoxybenzamide moiety. This scaffold has been identified in medicinal chemistry literature as a kinase-inhibitory chemotype, with multiple research groups reporting potent inhibition of leucine-rich repeat kinase 2 (LRRK2) [1] and c-Met tyrosine kinase [2].

Why 3-Methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide Cannot Be Replaced by Generic Triazolopyridazine Analogs


Within the [1,2,4]triazolo[4,3-b]pyridazine class, even conservative structural modifications produce substantial shifts in kinase selectivity and potency. Published structure–activity relationship (SAR) studies on LRRK2 inhibitors demonstrate that alterations to the aryl substituent and the linker group between the triazolopyridazine core and the terminal amide profoundly affect inhibitory activity against wild-type versus G2019S mutant LRRK2 [1]. The specific 3-methoxybenzamide substitution pattern and the pyrrolidin-3-yl linker geometry present in this compound are not replicated in generic analogs; thus, substitution without matched biological validation carries a high risk of altered target engagement.

Quantitative Differentiation Evidence for 3-Methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide


LRRK2 Kinase Inhibition: Target Engagement Confirmation

The [1,2,4]triazolo[4,3-b]pyridazine scaffold to which this compound belongs has been validated as a potent LRRK2 kinase inhibitor chemotype. In biochemical assays, representative compounds from this series inhibited both wild-type and G2019S mutant LRRK2, with some analogs demonstrating unprecedented selectivity for the G2019S mutant [1]. However, the specific IC50 value for CAS 2034390-59-3 has not been reported in peer-reviewed literature as of the available evidence.

LRRK2 Kinase Inhibition Parkinson's Disease

Structural Differentiation: Pyrrolidin-3-yl Linker Versus Piperidine Analogs

A close analog, N-(3-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, replaces the pyrrolidin-3-yl linker of CAS 2034390-59-3 with a piperidine ring . In the broader LRRK2 triazolopyridazine SAR, the linker group (pyrrolidine vs. piperidine vs. direct attachment) significantly influences the dihedral angle between the triazolopyridazine core and the terminal benzamide, which in turn modulates the compound's ability to occupy the kinase hinge region and selectivity pocket [1]. This structural divergence means the piperidine analog cannot be assumed to have identical kinase inhibition profiles.

Triazolopyridazine Linker SAR Kinase Selectivity

Substitution Pattern: 3-Methoxybenzamide Versus Halogenated or Unsubstituted Benzamide Analogs

Several N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzamide derivatives with different aryl substitutions are commercially available, including 2-bromobenzamide (CAS 2034562-59-7), 4-morpholinobenzamide, and 2,4-dimethylbenzamide variants . In the published LRRK2 triazolopyridazine SAR, the nature and position of substituents on the terminal phenyl ring critically influence kinase potency and selectivity; for example, methoxy substitution at the 3-position has been associated with altered hydrogen-bonding interactions in the kinase active site compared to halogen or alkyl substituents [1]. Head-to-head biochemical data comparing CAS 2034390-59-3 with these specific analogs have not been reported.

Benzamide SAR 3-Methoxy Kinase Inhibitor

Scaffold Validation: LRRK2 G2019S Mutant Selectivity Potential

A key differentiation claim for the [1,2,4]triazolo[4,3-b]pyridazine class is the reported unprecedented selectivity of certain analogs for the G2019S mutant over wild-type LRRK2 [1]. This mutant-selective profile is highly relevant for Parkinson's disease drug discovery, as G2019S is the most common LRRK2 mutation. Whether CAS 2034390-59-3 exhibits similar mutant selectivity has not been disclosed in the public domain.

G2019S Mutant Parkinson's Disease Kinase Selectivity

Best-Fit Research and Industrial Application Scenarios for 3-Methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide


Parkinson's Disease Drug Discovery: LRRK2 Kinase Inhibitor Screening

This compound is best deployed as a screening tool in Parkinson's disease research programs focused on LRRK2 kinase inhibition. The triazolopyridazine scaffold is validated against both wild-type and G2019S mutant LRRK2 [1], making this compound a candidate for structure–activity relationship expansion and hit-to-lead optimization campaigns.

Kinase Selectivity Profiling Panel

Given the established kinase-inhibitory activity of the triazolopyridazine class against LRRK2 and c-Met [2], this compound is appropriate for inclusion in broad kinase selectivity panels to assess off-target interactions and develop selectivity fingerprints for the pyrrolidin-3-yl linked benzamide sub-series.

Chemical Probe Development for Neurological Disorders

The GABAA receptor ligand activity reported for certain triazolopyridazine derivatives [3] suggests potential exploration in neurological disorder models beyond Parkinson's disease, provided target engagement is empirically confirmed for this specific compound.

Quote Request

Request a Quote for 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.